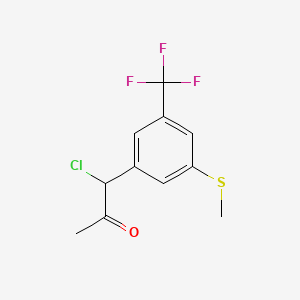
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethyl group attached to a phenylcarbamate moiety, which is further substituted with a methyl-oxopyrrolidinyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carbamate linkage under mild conditions using reagents such as carbonyldiimidazole or phosgene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography and recrystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols .
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate involves its interaction with molecular targets through covalent or non-covalent bonding. The fluorenylmethyl group can act as a hydrophobic anchor, facilitating the binding of the compound to specific proteins or enzymes. The carbamate linkage may undergo hydrolysis under physiological conditions, releasing the active moiety that exerts its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-aminophenylcarbamate: Similar structure but with an amino group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminobenzylcarbamate: Features an aminobenzyl group instead of the oxopyrrolidinyl group.
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate: Contains an aminopiperidine moiety.
Uniqueness
The uniqueness of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxopyrrolidinyl group enhances its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C27H26N2O3 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[4-[(4-methyl-5-oxopyrrolidin-2-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C27H26N2O3/c1-17-14-20(28-26(17)30)15-18-10-12-19(13-11-18)29-27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
PYZPMUKWHWPOJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(NC1=O)CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


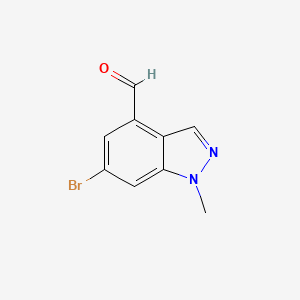



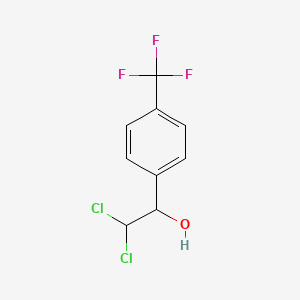
![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)

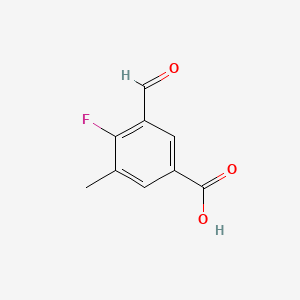
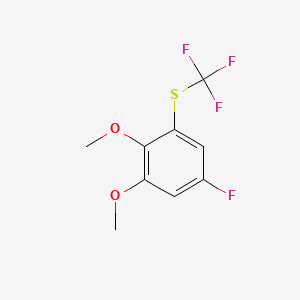
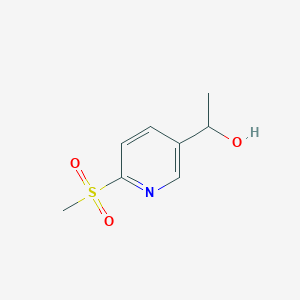
![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)

